molecular formula C15H14ClN7S B3447106 N-(3-chloro-2-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

N-(3-chloro-2-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B3447106
M. Wt: 359.8 g/mol
InChI Key: DJJKBSKVSXPDMW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine is a high-purity chemical reagent designed for research applications. This compound belongs to the 1,3,5-triazine family, a versatile heterocyclic scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . The 1,3,5-triazine core allows for selective modification at multiple positions, facilitating the development of novel bioactive molecules with tailored properties . Compounds based on this structure are frequently investigated as multi-target directed ligands (MTDLs) for complex diseases, with documented research applications in areas such as enzyme inhibition . The specific substitution pattern of this compound—featuring a 3-chloro-2-methylphenyl group and a pyrimidinylthio methyl side chain—suggests potential for unique interactions with biological targets, making it a valuable scaffold for hit-to-lead optimization and structure-activity relationship (SAR) studies in academic and industrial research settings. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-N-(3-chloro-2-methylphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN7S/c1-9-10(16)4-2-5-11(9)20-14-22-12(21-13(17)23-14)8-24-15-18-6-3-7-19-15/h2-7H,8H2,1H3,(H3,17,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJKBSKVSXPDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-314922 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of a heteroaryl-pyrazole derivative, followed by various chemical transformations to achieve the final product . Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

WAY-314922 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

WAY-314922 has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with specific proteins or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or targets.

    Industry: Utilized in the development of new materials or processes .

Mechanism of Action

The mechanism of action of WAY-314922 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

6-[(4-Benzyl-1-piperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

  • Structural Difference : The 6-position substituent is a piperazinylmethyl group with a benzyl moiety instead of a pyrimidinylthio group.
  • Functional Implications : Piperazine rings are common in pharmaceuticals for enhancing solubility and receptor binding. This analog may exhibit improved CNS penetration compared to the target compound, which has a sulfur-linked pyrimidine group that could enhance aromatic interactions or metabolic stability .

Methoprotryne (N-(3-methoxypropyl)-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

  • Structural Difference: Features a methylthio (-SMe) group at the 6-position and alkylamino substituents.
  • Functional Implications: Methoprotryne is a herbicide, indicating that methylthio-substituted triazines are often agrochemicals. The target compound’s pyrimidinylthio group may reduce herbicidal activity but improve selectivity for non-agricultural targets (e.g., enzymes or receptors in drug design) .

N2-Isopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine (CAS 4147-57-3)

  • Structural Difference : Simpler structure with methylsulfanyl and isopropyl groups.

6-(Chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

  • Structural Difference : Chloromethyl group at the 6-position instead of pyrimidinylthio.
  • Functional Implications : The chloromethyl group’s reactivity may lead to instability or toxicity, possibly explaining its discontinued status. The target compound’s pyrimidinylthio group offers greater stability and reduced electrophilicity .

Indaziflam (N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine)

  • Structural Difference : Fluorinated ethyl group at the 6-position and a bicyclic indenyl group.
  • Functional Implications : Indaziflam’s fluorine substitution enhances herbicidal activity through increased lipophilicity and metabolic resistance. The target compound’s pyrimidinylthio group may prioritize hydrogen bonding or aromatic interactions over fluorophilic effects .

Research Implications

The target compound’s pyrimidinylthio group is a critical differentiator, suggesting unique binding modes compared to analogs with sulfur-containing or alkyl/aryl substituents. Further studies should explore:

  • Solubility and LogP : The pyrimidinylthio group may increase polarity, improving aqueous solubility over methylthio analogs.
  • Synthetic Feasibility : highlights dehydrosulfurization methods for triazines, which could be adapted for synthesizing the target compound.

Biological Activity

N-(3-chloro-2-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClN4O2SC_{17}H_{17}ClN_4O_2S with a molecular weight of 376.9 g/mol. Its structural features include a triazine core substituted with a chloro group and a pyrimidinylthio moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H17ClN4O2S
Molecular Weight376.9 g/mol
Purity95%
CAS Number881280-05-3

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.

  • Inhibition of Gram-negative and Gram-positive Bacteria : The compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Mechanism of Action : The biological activity is attributed to the ability of the compound to interact with bacterial DNA gyrase and MurD enzyme, leading to disruption in DNA replication and cell wall synthesis.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on human cell lines. The results indicate:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential as an anticancer agent.
  • Selectivity : Preliminary data suggest selective toxicity towards cancer cells while sparing normal cells, an important characteristic for therapeutic agents.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazine derivatives including this compound. The results showed:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Comparative Analysis : Compared to traditional antibiotics like ciprofloxacin, the compound showed similar or enhanced efficacy.

Evaluation of Anticancer Properties

In another study focusing on cancer cell lines:

  • Cell Lines Tested : Colon cancer (HT29), breast cancer (MCF7), and lung cancer (A549).
  • Results : The compound exhibited significant antiproliferative effects with a mechanism involving apoptosis induction.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Characterization Methods
1Cyanoguanidine, aldehyde, microwave38–451^1H/13^13C NMR, elemental analysis
22-Pyrimidinethiol, K₂CO₃, DMF60–75LC-MS, FT-IR

Basic: How do structural analogs differ in reactivity or bioactivity?

Answer:
Substituents on the triazine ring and aryl groups significantly influence properties. For example:

  • Chlorine vs. Fluorine: Chlorinated phenyl groups enhance electrophilicity, favoring nucleophilic substitutions, while fluorinated analogs improve metabolic stability .
  • Pyrimidinylthio group: This moiety increases hydrogen-bonding potential, affecting solubility and target binding .

Q. Table 2: Substituent Effects on Bioactivity

Substituent (Position)LogPAntiproliferative IC₅₀ (µM)Key Interactions
3-Chloro-2-methylphenyl (N2)3.212.5Hydrophobic pocket binding
4-Fluorophenyl (N4)2.88.7Enhanced solubility

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Recommendations:

  • Purity Validation: Use HPLC (>95% purity) to rule out impurities affecting assays .
  • Assay Standardization: Compare dose-response curves across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify cell-specific effects .
  • Computational Validation: Perform 3D-QSAR modeling to correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

Advanced: What strategies optimize reaction yields for scale-up?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysis: Use Pd/C or CuI for coupling reactions to reduce side products .
  • Flow Chemistry: Continuous flow systems enhance heat/mass transfer, improving reproducibility for industrial translation .

Advanced: How to design experiments probing structure-activity relationships (SAR)?

Methodology:

  • Analog Library Synthesis: Systematically vary substituents (e.g., halogens, alkyl chains) at N2, N4, and C6 positions .
  • Biological Assays: Use high-throughput screening for cytotoxicity (MTT assay) and target inhibition (kinase profiling) .
  • Computational Modeling: Apply molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase) .

Basic: What are critical stability considerations for this compound?

Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for triazines) .
  • Photostability: Store in amber vials under inert gas (N₂) to prevent thioether oxidation .
  • pH Sensitivity: Avoid strongly acidic/basic conditions to prevent hydrolysis of the triazine ring .

Advanced: How to address solubility challenges in biological assays?

Strategies:

  • Co-solvents: Use DMSO (≤1% v/v) to maintain compound solubility without cell toxicity .
  • Prodrug Design: Introduce phosphate or acetyl groups at the pyrimidinylthio moiety for enhanced aqueous solubility .
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.